[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester
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Overview
Description
[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester is a useful research compound. Its molecular formula is C8H9ClN2O3S and its molecular weight is 248.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nickel, Copper, and Zinc Complexes
- A study by Singh and Baruah (2008) details the synthesis of an ester similar to the compound , used in forming complexes with nickel, copper, and zinc. These complexes have potential applications in coordination chemistry and material sciences (Singh & Baruah, 2008).
Luminescent Heterocyclic Compounds
- Grummt et al. (2007) investigated the fluorescence properties of thiazole derivatives, indicating potential uses in metal sensing and as laser dyes. This suggests the versatility of thiazole compounds in photophysical applications (Grummt et al., 2007).
Thiazolecarboxylic Acid Derivatives
- Research by Dovlatyan et al. (2004) on thiazolecarboxylic acid derivatives, including acylation and methylation processes, sheds light on synthetic routes that could be relevant for the compound . These processes are crucial in medicinal chemistry for modifying bioactivity (Dovlatyan et al., 2004).
Novel Approaches to Heterocyclic Compounds
- Tverdokhlebov et al. (2003) described the synthesis of pyrrolo[2,1-b]thiazoles, indicating the compound's potential as a precursor in the synthesis of complex heterocyclic structures, which are significant in drug discovery (Tverdokhlebov et al., 2003).
Alkylation Studies
- A study by Усова et al. (2013) on the alkylation of thiazole derivatives provides insights into chemical modifications that can enhance the properties of such compounds for various applications (Усова et al., 2013).
Synthesis of Thiazole Derivatives
- Turan-Zitouni et al. (2004) synthesized and tested various thiazole derivatives for antimicrobial activity. This highlights the potential of thiazole compounds in developing new antimicrobial agents (Turan-Zitouni et al., 2004).
Biological Evaluation of Thiazole Derivatives
- Mohsen (2014) evaluated thiazole derivatives for anticholinesterase activity, indicating their potential in treating neurodegenerative diseases like Alzheimer's (Mohsen, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that acyl chlorides, such as chloroacetyl chloride, react with primary amines in a nucleophilic addition/elimination reaction . This reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine. The carbon-oxygen double bond then reforms, and a chloride ion is pushed off .
Biochemical Pathways
Thiazole derivatives are known to play significant roles in various biochemical pathways, including methionine metabolism and one-carbon metabolism .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Thiazole derivatives are known to exhibit various biologically vital properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl {2-[(chloroacetyl)amino]-1,3-thiazol-5-yl}acetate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
methyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-5-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-14-7(13)2-5-4-10-8(15-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOOFRJSQNSJIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(S1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359442 |
Source
|
Record name | methyl {2-[(chloroacetyl)amino]-1,3-thiazol-5-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869951-10-0 |
Source
|
Record name | methyl {2-[(chloroacetyl)amino]-1,3-thiazol-5-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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